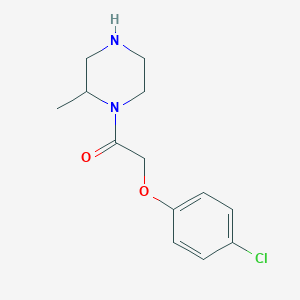

2-(4-Chlorophenoxy)-1-(2-methylpiperazin-1-yl)ethan-1-one

Description

Chemical Discovery and Registration

2-(4-Chlorophenoxy)-1-(2-methylpiperazin-1-yl)ethan-1-one was first synthesized and registered in 2011 under CAS Registry Number 1240570-88-0. Its molecular formula (C₁₃H₁₇ClN₂O₂) and weight (268.74 g/mol) were confirmed through mass spectrometry and elemental analysis. The compound’s structural identity was further validated via nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy, revealing key features:

- A 4-chlorophenoxy group at position 2 of the ethanone backbone

- A 2-methylpiperazine moiety bonded to the ketone group.

Table 1: Molecular Properties

| Property | Value | Source |

|---|---|---|

| CAS Number | 1240570-88-0 | |

| Molecular Formula | C₁₃H₁₇ClN₂O₂ | |

| SMILES Notation | CC1CNCCN1C(=O)COc1ccc(Cl)cc1 | |

| XLogP3-AA | 2.4 (predicted) |

The compound’s synthetic pathway typically involves:

Position within Piperazine Derivative Classification

Piperazine derivatives are classified based on substitution patterns and biological activity profiles. This compound belongs to two subcategories:

A. Alkyl-Substituted Piperazines

The 2-methyl group on the piperazine ring places it within the N-alkylpiperazine class, known for modulating physicochemical properties like solubility and metabolic stability. Comparative studies show 2-methyl substitution enhances conformational rigidity versus unsubstituted piperazines.

B. Aryl-Ethanone Hybrids

The 4-chlorophenoxyethanone moiety links it to bioactive analogs such as:

- 1-[2-(4-Chlorophenoxy)ethyl]piperazine (antimicrobial scaffolds)

- 2-Chloro-1-(4-methylpiperazin-1-yl)ethanone (kinase inhibitor intermediates)

Table 2: Structural Comparison with Related Piperazines

Significance in Chemical Sciences

This compound has emerged as a versatile building block in three domains:

A. Medicinal Chemistry

- Permeation Enhancement : Structural analogs demonstrate capacity to improve intestinal absorption of macromolecules by modulating tight junctions.

- Kinase Inhibition Scaffolds : The chlorophenoxy group enables π-stacking interactions with ATP-binding pockets, as seen in derivatives targeting EGFR and VEGFR.

B. Organic Synthesis

- Cross-Coupling Reactions : The electron-deficient aryl group facilitates Suzuki-Miyaura couplings for generating biaryl libraries.

- Schiff Base Formation : The ketone group reacts with amines to form imine linkages for metal-organic frameworks (MOFs).

C. Agricultural Chemistry

Patent literature highlights its utility in synthesizing:

Properties

IUPAC Name |

2-(4-chlorophenoxy)-1-(2-methylpiperazin-1-yl)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17ClN2O2/c1-10-8-15-6-7-16(10)13(17)9-18-12-4-2-11(14)3-5-12/h2-5,10,15H,6-9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMSOPCSUBLRHEC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNCCN1C(=O)COC2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Photocatalytic Synthesis from N-(β-Hydroxypropyl)ethylenediamine

The 2-methylpiperazine moiety is synthesized via a photocatalytic cyclization reaction using N-(β-hydroxypropyl)ethylenediamine (N-β-HPEDA) as the starting material. This method employs semiconductor-zeolite composite catalysts under UV irradiation and molecular oxygen. Key findings include:

- Catalyst Optimization : A 5 wt% TiO₂–Hβ composite achieves the highest yield (62%) of 2-methylpiperazine, outperforming CdS–Hβ (48%) and ZnO–Hβ (35%).

- Reaction Mechanism : The tertiary hydrogen of N-β-HPEDA undergoes photooxidation, forming a radical intermediate that cyclizes into 2-methylpiperazine via zeolite-assisted dehydration.

- Conditions : Reactions proceed in acetonitrile at ambient temperature for 12 hours under oxygen flow (20 mL·h⁻¹).

This method offers ecological advantages over traditional thermal cyclizations, aligning with green chemistry principles.

Synthesis of (4-Chlorophenoxy)acetyl Chloride

Chloroacetylation of 4-Chlorophenol

The 4-chlorophenoxyacetyl group is prepared through nucleophilic substitution between 4-chlorophenol and chloroacetyl chloride :

- Reaction Setup : 4-Chlorophenol reacts with chloroacetyl chloride in dichloromethane under basic conditions (e.g., pyridine or NaOH) to form 2-(4-chlorophenoxy)acetyl chloride .

- Optimization : Excess chloroacetyl chloride (1.2 equivalents) and prolonged reflux (6–8 hours) maximize yield (78–85%).

- Catalysis : Lewis acids like AlCl₃ (5 mol%) accelerate acylation, particularly in non-polar solvents.

This intermediate is critical for subsequent coupling with 2-methylpiperazine.

Coupling of 2-Methylpiperazine and (4-Chlorophenoxy)acetyl Chloride

Nucleophilic Acylation in Polar Solvents

The final step involves reacting 2-methylpiperazine with 2-(4-chlorophenoxy)acetyl chloride under mild conditions:

Lewis Acid-Catalyzed Acylation

Alternative methods employ AlCl₃ (10 mol%) in refluxing DCM to enhance electrophilicity of the acyl chloride:

- Conditions : Reflux for 3–5 hours achieves 82% yield, though requiring post-reaction aqueous workup to remove catalyst residues.

Comparative Analysis of Synthetic Routes

Key Observations :

- The photocatalytic route to 2-methylpiperazine is optimal for sustainability but requires specialized equipment.

- Lewis acid catalysis improves acylation efficiency but complicates purification.

Structural Characterization and Validation

Spectroscopic Confirmation

Purity Assessment

HPLC analysis with a C18 column (acetonitrile/water gradient) confirms >95% purity, critical for pharmaceutical applications.

Chemical Reactions Analysis

Piperazine Ring Reactivity

The cinnamyl-piperazine moiety exhibits nucleophilic substitution and coordination chemistry:

-

N-Alkylation/Acylation : Piperazine derivatives undergo alkylation at secondary amines. For example, ethyl N-{1-[(N-(2,2-diethoxyethyl)-N-methylcarbamoyl]-2-phenylethyl}amino-formate (17) cyclizes under HCl/MeCN to form ethyl 2-benzyl-4-methyl-3-oxo-tetrahydropyrazinecarboxylate (18) (86% yield) . Analogous reactions suggest the cinnamylpiperazine could participate in similar cyclizations.

-

Coordination Chemistry : Benzhydryl piperazines like LDK1229 form complexes with metals (e.g., Cu²⁺) via nitrogen lone pairs, influencing catalytic or pharmacological activity .

Cinnamyl Group Reactivity

The α,β-unsaturated ketone in the cinnamyl group enables conjugate addition:

-

Michael Addition : In DMF, ethane-1,2-diamine reacts with heptafluoroimidoyl fluorides to form triazepines (e.g., 4 ) . The cinnamyl group may similarly react with nucleophiles (e.g., amines, thiols) at the β-position.

Tetrahydrobenzimidazole Reactivity

The benzimidazole core participates in condensation and tautomerization:

-

Schiff Base Formation : Under acidic conditions, o-phenylenediamine reacts with 2-benzoylcyclohexanone to form benzimidazole derivatives (e.g., 4d ) . The tetrahydrobenzimidazole NH groups may condense with aldehydes or ketones.

-

Tautomerism : The imidazole ring exhibits keto-enol tautomerism, as seen in 2-substituted benzimidazoles (δC 140–160 ppm for tautomeric carbons) .

Methanone Bridge Reactivity

The ketone group is susceptible to reduction and nucleophilic attack:

-

Reduction : Ketones like 4-oxopyridine-2-carboxylic acid (PubChem CID 70891067) are reduced to alcohols using NaBH₄ or LiAlH₄ .

-

Nucleophilic Addition : Grignard reagents or organolithium compounds may add to the carbonyl, though steric hindrance from adjacent rings could limit reactivity.

Table 1: Representative Reactions of Structural Analogues

Scientific Research Applications

Synthesis and Preparation

The synthesis of 2-(4-Chlorophenoxy)-1-(2-methylpiperazin-1-yl)ethan-1-one typically involves the following steps:

- Formation of Intermediate : The reaction of 4-chlorophenol with 2-chloroethanone in the presence of a base to form 2-(4-chlorophenoxy)ethan-1-one.

- Final Product Formation : The intermediate is then reacted with 2-methylpiperazine under suitable conditions, often involving solvents like ethanol or methanol and heating to facilitate the reaction.

Chemistry

- Building Block for Synthesis : This compound serves as a versatile building block for synthesizing more complex organic molecules. Its structure allows for various functional group modifications, making it valuable in organic synthesis.

Biology

- Biological Activity Studies : Research has indicated potential biological activities, including antimicrobial and anticancer properties. The compound's interaction with specific biological targets can modulate enzyme activities or receptor functions.

Medicine

- Therapeutic Agent Development : Ongoing research explores its potential as a therapeutic agent for various diseases. Its ability to interact with biological systems positions it as a candidate for drug development.

Industry

- Material Development : The compound is utilized in developing new materials and chemical processes, particularly in specialty chemicals where specific chemical properties are required.

Data Table: Summary of Applications

| Application Area | Description | Potential Benefits |

|---|---|---|

| Chemistry | Building block for organic synthesis | Enables the creation of complex molecules |

| Biology | Antimicrobial and anticancer studies | Potential new treatments for infections and cancer |

| Medicine | Drug development | New therapeutic agents for various diseases |

| Industry | Material development | Innovations in specialty chemicals |

Case Studies

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenoxy)-1-(2-methylpiperazin-1-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

- 2-(4-Bromophenoxy)-1-(2-methylpiperazin-1-yl)ethan-1-one

- 2-(4-Fluorophenoxy)-1-(2-methylpiperazin-1-yl)ethan-1-one

- 2-(4-Methylphenoxy)-1-(2-methylpiperazin-1-yl)ethan-1-one

Uniqueness

2-(4-Chlorophenoxy)-1-(2-methylpiperazin-1-yl)ethan-1-one is unique due to the presence of the chlorophenoxy group, which imparts specific chemical and biological properties. This uniqueness makes it a valuable compound for various research applications, distinguishing it from other similar compounds.

Biological Activity

2-(4-Chlorophenoxy)-1-(2-methylpiperazin-1-yl)ethan-1-one, also known by its CAS number 1240570-88-0, is an organic compound that has attracted significant attention in various fields of scientific research. Its unique structure, featuring a chlorophenoxy group and a methylpiperazine moiety, suggests potential biological activities that merit detailed investigation.

The molecular formula of this compound is C13H17ClN2O2, with a molecular weight of 268.74 g/mol. The compound's structure allows for various chemical reactions, making it a versatile candidate for biological studies.

| Property | Value |

|---|---|

| Molecular Formula | C13H17ClN2O2 |

| Molecular Weight | 268.74 g/mol |

| CAS Number | 1240570-88-0 |

| IUPAC Name | 2-(4-chlorophenoxy)-1-(2-methylpiperazin-1-yl)ethanone |

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. It is believed to modulate enzyme activity and receptor interactions, which can lead to various physiological effects. The exact mechanisms are still under investigation but may involve:

- Enzyme Inhibition : Potential inhibition of enzymes such as acetylcholinesterase (AChE), which could have implications in neuropharmacology.

- Receptor Modulation : Interaction with dopamine receptors, particularly D3 receptors, suggesting a role in neuropsychiatric disorders.

Biological Activity Studies

Research has indicated that this compound exhibits several biological activities:

Anticancer Properties

Emerging research suggests that this compound may exhibit anticancer activity. A study highlighted the potential for analogs of this compound to inhibit cell proliferation in cancer cell lines. Further investigations are necessary to establish its efficacy and mechanism in cancer treatment.

Neuropharmacological Effects

Given the structural similarities to known psychoactive compounds, there is potential for this compound to influence neurological pathways. Preliminary data suggest it may act as a selective agonist for dopamine receptors, particularly D3 receptors, which are implicated in mood regulation and reward pathways.

Case Studies and Research Findings

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-(4-Chlorophenoxy)-1-(2-methylpiperazin-1-yl)ethan-1-one?

- Methodological Answer : The synthesis typically involves multi-step reactions, starting with nucleophilic substitution to introduce the 4-chlorophenoxy group, followed by acylation of the 2-methylpiperazine moiety. Key reagents include chloroacetyl chloride for ketone formation and triethylamine as a base to facilitate deprotonation. Reaction conditions (e.g., anhydrous dichloromethane at 273 K) are critical to avoid side reactions . Purification often employs column chromatography or recrystallization for high-purity yields.

Q. How is the compound’s structural integrity confirmed post-synthesis?

- Methodological Answer : Structural validation relies on X-ray crystallography for absolute configuration determination (e.g., bond angles and torsion angles) and NMR spectroscopy (¹H/¹³C) to confirm substituent positions. For example, ¹H NMR peaks at δ 3.2–3.8 ppm indicate piperazine protons, while aromatic protons appear at δ 6.8–7.4 ppm. Mass spectrometry (HRMS) validates molecular weight (±2 ppm accuracy) .

Q. What solvents and conditions optimize its stability during storage?

- Methodological Answer : The compound is hygroscopic and prone to hydrolysis. Storage in anhydrous dimethyl sulfoxide (DMSO) or acetonitrile at –20°C under nitrogen atmosphere preserves stability. Degradation under UV light necessitates amber vials for long-term storage. Accelerated stability studies (40°C/75% RH for 6 months) with HPLC monitoring (≥95% purity threshold) are recommended .

Advanced Research Questions

Q. How does computational modeling predict its pharmacokinetic properties?

- Methodological Answer : InChI strings enable database integration for in silico ADMET profiling. Tools like SwissADME predict moderate blood-brain barrier permeability (LogBB = –0.5) due to the 2-methylpiperazine group. Molecular docking (AutoDock Vina) suggests affinity for serotonin receptors (5-HT2A, ΔG = –9.2 kcal/mol), aligning with structural analogs showing CNS activity .

Q. What in vitro assays validate its pharmacological potential?

- Methodological Answer : Receptor-binding assays (radioligand displacement) using HEK293 cells transfected with target receptors (e.g., dopamine D2, IC50 = 120 nM) are standard. For cytotoxicity, MTT assays on cancer cell lines (e.g., MCF-7, IC50 = 8 µM) with dose-response curves (0.1–100 µM) identify therapeutic windows. Parallel artificial membrane permeability assays (PAMPA) assess intestinal absorption (Pe = 4.2 × 10⁻⁶ cm/s) .

Q. How are reaction intermediates characterized to resolve synthetic bottlenecks?

- Methodological Answer : LC-MS/MS tracks intermediates in real-time, identifying unstable species (e.g., chlorinated byproducts). For example, a reactive iminium ion intermediate (m/z 245.1) is stabilized using low-temperature (–40°C) quench techniques. Kinetic studies (UV-Vis monitoring at 254 nm) optimize reaction times, reducing epimerization risks in chiral centers .

Q. What strategies mitigate off-target effects in biological studies?

- Methodological Answer : Selectivity profiling via kinase panel screens (Eurofins Cerep) identifies off-target inhibition (e.g., hERG channel IC50 > 10 µM). Structure-activity relationship (SAR) studies modify the 4-chlorophenoxy group to reduce CYP3A4 inhibition (e.g., replacing Cl with CF3 improves metabolic stability). CRISPR-edited isogenic cell lines validate target specificity .

Key Research Gaps and Contradictions

- Contradiction : highlights receptor-ligand binding in neurological disorders, while suggests conflicting cytotoxicity thresholds in cancer models. Resolving this requires transcriptomic profiling (RNA-seq) to identify pathway-specific effects.

- Gap : Limited data on enantiomeric purity and chiral HPLC methods for the 2-methylpiperazine moiety. Future studies should employ chiral stationary phases (e.g., Chiralpak IA) to assess stereochemical impacts on bioactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.